molecular formula C14H17N5O4 B2989496 1-((3-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea CAS No. 1903777-79-6

1-((3-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea

Cat. No.: B2989496
CAS No.: 1903777-79-6
M. Wt: 319.321
InChI Key: QFQYEDPXAGGIOS-UHFFFAOYSA-N
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Description

1-((3-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea is a complex organic compound with a diverse set of potential applications in various fields. This compound, comprising a urea linkage, an oxadiazole ring, and a tetrahydrofuran moiety, exhibits unique properties that make it a valuable candidate for research and industrial applications.

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)-3-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O4/c20-11-6-9(3-4-15-11)13-18-12(23-19-13)8-17-14(21)16-7-10-2-1-5-22-10/h3-4,6,10H,1-2,5,7-8H2,(H,15,20)(H2,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQYEDPXAGGIOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea typically involves multiple steps. Initially, the preparation of intermediates such as 2-Oxo-1,2-dihydropyridine and 1,2,4-oxadiazole is necessary. These intermediates are then coupled through various chemical reactions including condensation and cyclization to form the desired compound. Reagents such as thionyl chloride, triethylamine, and dimethylformamide are commonly employed, with reaction conditions often involving moderate to high temperatures and inert atmospheres to ensure optimal yields.

Industrial Production Methods: Scaling up the production of this compound for industrial purposes necessitates robust and efficient processes. Continuous flow chemistry and catalytic systems are frequently used to achieve high throughput and reproducibility. This ensures the compound is produced consistently with minimal impurities.

Chemical Reactions Analysis

Types of Reactions: The compound is known to undergo several types of chemical reactions, including:

  • Oxidation: Introduction of oxygen atoms into the molecular structure.

  • Reduction: Gain of electrons or hydrogen atoms.

  • Substitution: Replacement of a group in the molecule with another group.

Common Reagents and Conditions: Some of the commonly used reagents and conditions include:

  • Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

  • Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

  • Substitution Reagents: Such as halogens or alkylating agents.

Major Products: Depending on the conditions and reagents used, the major products can vary but often involve alterations to the oxadiazole or urea functionalities.

Scientific Research Applications

1-((3-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea finds applications across numerous scientific disciplines:

  • Chemistry: As a building block for the synthesis of complex molecules.

  • Biology: Potential use as a biochemical probe to study enzyme interactions.

  • Medicine: Investigated for its potential therapeutic properties.

  • Industry: Used in the development of advanced materials and polymeric compounds.

Mechanism of Action

The precise mechanism by which 1-((3-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea exerts its effects is a topic of ongoing research. It is believed to interact with specific molecular targets, modulating pathways involved in biochemical processes. This interaction often involves hydrogen bonding, van der Waals forces, and covalent modifications, leading to changes in the activity of target proteins or enzymes.

Comparison with Similar Compounds

When compared to similar compounds, such as those containing either oxadiazole or urea functionalities but lacking the tetrahydrofuran moiety, 1-((3-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea stands out due to its enhanced stability and reactivity. Other similar compounds include:

  • 1-(2-Oxo-1,2-dihydropyridin-4-yl)-3-(2,4-dioxo-3-oxadiazolidin-5-yl)urea

  • 1-(tetrahydrofuran-2-yl)-3-((4-(2-Oxo-1,2-dihydropyridin-3-yl)oxadiazol-5-yl)methyl)urea

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